molecular formula C16H10Cl2N4S B11044011 3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 842972-33-2

3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11044011
CAS No.: 842972-33-2
M. Wt: 361.2 g/mol
InChI Key: YDVKKSNROAXQKM-UHFFFAOYSA-N
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Description

    3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a mouthful, but its structure holds promise. Let’s break it down:

  • This compound belongs to the class of heterocyclic compounds, which often exhibit diverse biological activities.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

    Oxidation Reactions

    The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions. For example:
    Thiadiazole-S+H2O2Thiadiazole-SO(sulfoxide)\text{Thiadiazole-S} + \text{H}_2\text{O}_2 \rightarrow \text{Thiadiazole-SO} \, \text{(sulfoxide)}
    Thiadiazole-S+2H2O2Thiadiazole-SO2(sulfone)\text{Thiadiazole-S} + 2\text{H}_2\text{O}_2 \rightarrow \text{Thiadiazole-SO}_2 \, \text{(sulfone)}

    In related triazolo-thiadiazoles, oxidation with hydrogen peroxide or potassium permanganate yields sulfoxides and sulfones, which alter electronic properties and biological activity .

    Reduction Reactions

    Reductive cleavage of the thiadiazole ring is feasible under hydrogenation conditions. For instance:
    Thiadiazole+H2(Pd/C)Thiol intermediate\text{Thiadiazole} + \text{H}_2 \, (\text{Pd/C}) \rightarrow \text{Thiol intermediate}
    This reaction is critical for generating thiol derivatives, which can further participate in coupling or alkylation reactions.

    Nucleophilic Aromatic Substitution (NAS)

    The 2,4-dichlorophenyl group undergoes NAS at the chlorine positions due to electron withdrawal by adjacent substituents:
    Cl+NuNu-substituted product\text{Cl} + \text{Nu}^- \rightarrow \text{Nu-substituted product}
    Common nucleophiles include amines, alkoxides, or thiols. For example, substitution with piperidine yields amine derivatives .

    Electrophilic Substitution

    The 3-methylphenyl group directs electrophilic attacks (e.g., nitration, sulfonation) to the para position relative to the methyl group:
    CH3-Ph+HNO3NO2-Ph-CH3(para)\text{CH}_3\text{-Ph} + \text{HNO}_3 \rightarrow \text{NO}_2\text{-Ph-CH}_3 \, \text{(para)}
    This reactivity is consistent with methylphenyl-substituted aromatic systems.

    Cycloaddition Reactions

    The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes. For example:
    Triazole+R-C≡C-RFused bicyclic adduct\text{Triazole} + \text{R-C≡C-R} \rightarrow \text{Fused bicyclic adduct}
    Such reactions expand the compound’s structural diversity for pharmaceutical applications .

    Functionalization via Cross-Coupling

    Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) modifies the aryl substituents. The 3-methylphenyl group can undergo coupling with boronic acids:
    Ph-CH3+Ar-B(OH)2(Pd catalyst)Biaryl product\text{Ph-CH}_3 + \text{Ar-B(OH)}_2 \, (\text{Pd catalyst}) \rightarrow \text{Biaryl product}
    This strategy is used to introduce diverse aromatic groups for structure-activity studies .

    Thermal Decomposition

    Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C, producing volatile chlorinated byproducts and residual carbon-sulfur compounds. This thermal instability necessitates careful handling during high-temperature reactions.

    Mechanistic Insights

    • Electron-Deficient Sites : The dichlorophenyl group enhances electrophilicity, facilitating nucleophilic attacks.

    • Steric Effects : The methyl group on the phenyl ring influences regioselectivity in substitution reactions .

    • Catalytic Systems : Microwave irradiation and solvent-free conditions improve reaction efficiency in related triazolo-thiadiazoles .

    Comparative Reactivity

    Structural FeatureReactivity Influence
    Dichlorophenyl groupEnhances NAS and oxidative stability
    Methylphenyl groupDirects electrophilic substitution
    Triazole-thiadiazole coreParticipates in cycloadditions

    Scientific Research Applications

    Pharmacological Applications

    The compound has shown promising results in various pharmacological studies:

    Anticancer Activity

    Research indicates that derivatives of thiadiazole and triazole exhibit significant anticancer properties. The mechanisms include:

    • Inhibition of DNA Synthesis : Compounds with the triazole-thiadiazole structure have been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis .
    • Targeting Kinases : The heteroatoms in the thiadiazole structure can interact with key kinases involved in tumorigenesis .

    Antiviral Properties

    Recent studies have demonstrated that certain derivatives possess antiviral activities. For instance:

    • Inhibition of Viral Replication : Some synthesized compounds have shown efficacy against viruses by inhibiting replication mechanisms .

    Antimicrobial Activity

    The compound has also been evaluated for its antibacterial and antifungal properties.

    • Broad-Spectrum Activity : Thiadiazole derivatives are known to exhibit a range of activities against various microbial strains .

    Material Science Applications

    Beyond biological applications, this compound is being explored for its potential in material science:

    • Polymer Chemistry : The unique structure of triazoles allows for incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength.

    Case Studies

    Several studies provide insights into the applications of this compound:

    Case Study 1: Antitumor Activity

    A study synthesized a series of triazolo-thiadiazole derivatives and evaluated their activity against human cancer cell lines (e.g., HepG-2 and A-549). The results indicated that select compounds exhibited IC50 values comparable to standard chemotherapeutics like cisplatin .

    Case Study 2: Antiviral Efficacy

    Another investigation focused on the antiviral potential of modified triazolo-thiadiazoles against specific viral strains. The study reported significant reductions in viral loads in vitro, suggesting potential for therapeutic development .

    Mechanism of Action

      Molecular Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound 3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.

    Chemical Structure and Properties

    The molecular formula of the compound is C17H14Cl2N4SC_{17}H_{14}Cl_2N_4S. The structure features a triazole ring fused with a thiadiazole moiety, which is critical for its biological activity. The presence of halogen substituents (such as dichlorophenyl) enhances the compound's reactivity and biological efficacy.

    Antimicrobial Activity

    Triazolo-thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against various bacterial strains and fungi.

    • Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
    • Case Studies :
      • A study demonstrated that derivatives of triazolo-thiadiazoles displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the specific derivative tested .
      • Another investigation highlighted the antifungal activity against Candida albicans , where certain derivatives showed significant inhibition at low concentrations .
    CompoundTarget MicroorganismMIC (µg/mL)
    3aStaphylococcus aureus1
    3bEscherichia coli2
    3cCandida albicans0.5

    Anticancer Activity

    The anticancer potential of triazolo-thiadiazoles has been extensively studied. These compounds have been shown to inhibit the growth of various cancer cell lines.

    • Mechanism : The anticancer effects are primarily due to the induction of apoptosis and inhibition of cell proliferation pathways.
    • Case Studies :
      • In vitro studies revealed that certain derivatives exhibited cytotoxicity against human colon cancer cell line HCT116 with IC50 values ranging from 3.29 to 10 µg/mL .
      • Another study reported that compounds demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7), with some derivatives achieving over 80% inhibition at concentrations as low as 10 µM .
    Cell LineIC50 (µg/mL)
    HCT1163.29
    MCF-710
    PC3 (Prostate)0.20

    Anti-inflammatory Activity

    Triazolo-thiadiazoles also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

    • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
    • Research Findings :
      • A study indicated that specific derivatives significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro, suggesting a strong anti-inflammatory effect .

    Properties

    CAS No.

    842972-33-2

    Molecular Formula

    C16H10Cl2N4S

    Molecular Weight

    361.2 g/mol

    IUPAC Name

    3-(2,4-dichlorophenyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

    InChI

    InChI=1S/C16H10Cl2N4S/c1-9-3-2-4-10(7-9)15-21-22-14(19-20-16(22)23-15)12-6-5-11(17)8-13(12)18/h2-8H,1H3

    InChI Key

    YDVKKSNROAXQKM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

    Origin of Product

    United States

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